1-(Bromomethyl)-2-(fluoromethyl)benzene
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Description
“1-(Bromomethyl)-2-(fluoromethyl)benzene” is a compound that contains a benzene ring, which is a cyclic structure consisting of six carbon atoms . This compound has a bromomethyl group (-CH2Br) and a fluoromethyl group (-CH2F) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-2-(fluoromethyl)benzene” would consist of a benzene ring with a bromomethyl group and a fluoromethyl group attached. The benzene ring is a planar molecule containing a ring of six carbon atoms each with a hydrogen atom attached . The bromomethyl and fluoromethyl groups would replace two of these hydrogen atoms .Scientific Research Applications
Fluorescence-Based Materials and Techniques
Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been highlighted in various basic research fields and industries . “1-(Bromomethyl)-2-(fluoromethyl)benzene” could potentially be used in the development of these fluorophores, contributing to advances in analytical, imaging, and sensing techniques .
Biology and Materials Science
Organic molecule-based fluorophores, including those based on benzene structures, have ushered in a new era in biology and materials science . The compound could potentially be used in the development of new materials or biological research tools .
Development of New Fluorophore Derivatives
The physicochemical properties of SBBFs and their applications provide useful context for the development of new SBBF derivatives in fluorophore-related materials science fields . “1-(Bromomethyl)-2-(fluoromethyl)benzene” could potentially be used as a starting point for the synthesis of these derivatives .
Chemical Synthesis
Compounds like “1-(Bromomethyl)-2-(fluoromethyl)benzene” are often used in chemical synthesis. The bromomethyl group can act as a leaving group in nucleophilic substitution reactions, while the fluoromethyl group can introduce fluorine atoms into a molecule .
Preparation of Stabilizing Counterions
Compounds with similar structures have been used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion, which acts as a stabilizing counterion for electrophilic organic and organometallic cations . It’s possible that “1-(Bromomethyl)-2-(fluoromethyl)benzene” could be used in a similar manner .
properties
IUPAC Name |
1-(bromomethyl)-2-(fluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJRLLVWSOVELC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CF)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279538 |
Source
|
Record name | 1-(Bromomethyl)-2-(fluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-(fluoromethyl)benzene | |
CAS RN |
158884-44-7 |
Source
|
Record name | 1-(Bromomethyl)-2-(fluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158884-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-2-(fluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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